3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one
Beschreibung
Eigenschaften
IUPAC Name |
3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-3-11-20-13-9-18(10-14-20)19-16-8-6-5-7-15(16)17(22)21(18)12-4-2/h1,5-8,19H,4,9-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDYUIRMRICHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2NC13CCN(CC3)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Spiro Piperidine Derivatives
(a) 6-Bromospiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one
- Structural Differences : Replaces quinazoline with a benzoxazine ring and introduces a bromine atom.
- Functional Impact : Bromine’s electronegativity may enhance halogen bonding in protein cavities, whereas the target compound’s propyl/propargyl groups prioritize hydrophobic interactions. Benzoxazine’s oxygen atoms could alter hydrogen-bonding networks compared to quinazoline’s nitrogen-rich system .
(b) 1'-Acyl-1-benzyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines]
- Synthetic Pathway : Synthesized via acylation of spiro piperidine precursors, yielding solid or oily N-amides with low molecular ion intensities in mass spectrometry .
- Key Contrast : The target compound’s propargyl group and 4-one ketone likely improve metabolic stability over acylated derivatives, which may suffer from esterase-mediated hydrolysis.
Piperidine-Based Receptor Modulators
(a) KAB-18 and COB-3
- Substituent Effects: KAB-18 (3-phenylpropyl substituent) exhibits lower potency (IC₅₀ = 10.2 μM) and significant non-nAChR activity, while COB-3 (small alkyl group) shows 14-fold higher potency and selectivity .
(b) PPB-6 and PPB-9
- Structural Features : Combine small alkyl groups (N-iPr or N-Et) with bulky benzoyl substituents. PPB-6/PPB-9 achieve potency via balanced hydrophobic/steric interactions .
- Comparison : The target compound’s 3-propyl chain may occupy hydrophobic pockets similarly to PPB-9’s ethyl group, while the propargyl moiety could enhance rigidity compared to flexible succinimide derivatives.
Quinazoline Derivatives
(a) 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine
- Functional Groups: Features an imino group and pyrazolopyrimidine core, prioritizing hydrogen-bond donor/acceptor interactions.
Data Tables: Structural and Functional Comparisons
Table 1. Substituent Effects on Receptor Binding
Research Findings and Implications
- Pharmacophore Compatibility : The target compound’s substituents align with S1R ligand requirements, where hydrophobic groups (3-propyl) occupy cavities near helices α4/α5, and the propargyl group maintains salt bridges with Glu172 .
- Metabolic Stability : The 4-one ketone and propargyl group may reduce oxidative metabolism compared to ester-containing analogs (e.g., PPB-6) .
- Synthetic Feasibility : Unlike acylated spiro compounds , the target compound’s synthesis may require selective alkylation/propargylation steps, posing challenges in regioselectivity.
Biologische Aktivität
3-Propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.37 g/mol
- CAS Number : Not explicitly listed but related to quinazoline derivatives.
Biological Activity Overview
The compound has been studied for various biological activities, including:
-
Anticancer Activity :
- Several studies have indicated that quinazoline derivatives exhibit significant cytotoxicity against different cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation .
- Mechanism of Action :
- Structure-Activity Relationships (SAR) :
Table 1: Summary of Biological Activities and IC₅₀ Values
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | >10 | Apoptosis induction |
| Compound B | HCT116 | 3.12 | Cell cycle arrest |
| 3-propyl derivative | MX-1 | <5 | Enhanced cytotoxicity with TMZ |
Notable Findings
- Cytotoxicity : In a comparative study, compounds similar to 3-propyl derivatives showed enhanced cytotoxic effects when combined with temozolomide (TMZ), a common chemotherapeutic agent .
- In Vivo Studies : Animal models demonstrated that certain derivatives could inhibit tumor growth effectively when administered alongside standard treatment protocols .
- Target Identification : Research utilizing co-crystallization has helped elucidate the binding modes of these compounds with target proteins like PARP, which are crucial in DNA repair mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing spiro[piperidine-4,4'-quinazoline] derivatives like 3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one?
- Methodology : Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, tert-butyl carbamate intermediates can be deprotected using trifluoroacetic acid (TFA) in methylene chloride, followed by neutralization with NaHCO₃ and extraction. Purification via column chromatography or recrystallization ensures high yields (≥85%) . Key steps include monitoring reaction progress using TLC and characterizing intermediates via NMR and mass spectrometry.
Q. How can crystallographic data for this compound be validated to confirm structural accuracy?
- Methodology : Use programs like SHELXL for small-molecule refinement. Validate hydrogen bonding patterns and torsional angles using tools like PLATON or Mercury. Cross-reference experimental data (X-ray diffraction) with computational models to resolve discrepancies. SHELXPRO interfaces with macromolecular refinement tools for high-resolution data .
Q. What spectroscopic techniques are critical for characterizing the purity of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da). ¹H/¹³C NMR identifies substituent positions and spirojunction integrity. Purity (>95%) is verified via HPLC with UV detection at 254 nm. FT-IR spectroscopy detects functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can receptor-specific contributions (e.g., TRPA1/TRPV1) to the compound’s pharmacological effects be experimentally distinguished?
- Methodology : Employ genetic knockout (KO) models (e.g., TRPA1 KO mice) and receptor antagonists (e.g., AP18 for TRPA1). Measure behavioral responses (e.g., mechanical allodynia via von Frey filaments) and physiological changes (e.g., blood flow via laser Doppler). Compare outcomes between WT and KO models to isolate receptor dependencies .
Q. What computational strategies are optimal for predicting the pharmacokinetic properties of spiroquinazoline derivatives?
- Methodology : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with bioavailability. ADMET Predictor™ simulates absorption, distribution, and toxicity. Molecular docking (AutoDock Vina) identifies binding affinities to targets like GRP78 ATPase, with energy minimization to assess conformational changes .
Q. How can spiroquinazoline derivatives be evaluated for anticancer activity in vitro and in vivo?
- Methodology :
- In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Measure apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation.
- In vivo : Use xenograft models (e.g., nude mice) to assess tumor regression. Monitor toxicity via histopathology and serum biomarkers (ALT/AST). Compare results with positive controls (e.g., doxorubicin) .
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar compounds?
- Methodology : Conduct meta-analyses of published data, focusing on assay conditions (e.g., cell line variability, dose ranges). Reproduce key studies with standardized protocols. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate mechanisms. Statistical tools (e.g., ANOVA with post-hoc tests) identify significant outliers .
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